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2-[(1,2,4-Triazol-1-yl)methyl]aniline

Cat. No.: B1599232
CAS No.: 127988-21-0
M. Wt: 174.2 g/mol
InChI Key: CBGQHZNXHUCAGE-UHFFFAOYSA-N
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Description

Overview of Triazole and Aniline (B41778) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the triazole and aniline scaffolds are particularly prominent. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms, existing primarily as two isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235). chemijournal.commdpi.commdpi.com These rings are integral components in a wide array of pharmacologically active agents. nih.govresearchgate.net The 1,2,4-triazole ring, in particular, is a key structural feature in numerous commercially available drugs, including the antifungal agents fluconazole (B54011) and itraconazole, and the anticancer drug letrozole. chemijournal.commdpi.com The versatility of the triazole nucleus stems from its electron-rich nature, its ability to participate in hydrogen bonding and dipole interactions, and its role as a stable linker in the synthesis of complex molecules. chemijournal.comnih.gov

The aniline scaffold, a benzene (B151609) ring bearing an amino group, is a fundamental starting material in the synthesis of a vast range of dyes, polymers, and pharmaceuticals. Its presence in a molecule provides a crucial site for chemical modification, allowing for the introduction of various functional groups to modulate biological activity and physicochemical properties. researchgate.net The combination of a triazole ring and an aniline moiety within a single molecular framework creates a "triazole-aniline" derivative, a class of compounds that has garnered significant attention for its diverse biological potential. researchgate.netnih.gov Researchers have extensively studied these derivatives for a wide spectrum of activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net

Importance of 2-[(1,2,4-Triazol-1-yl)methyl]aniline as a Distinct Molecular Entity

This compound is a specific isomer within the broader class of triazole-aniline derivatives. Its distinct structure, where the triazolylmethyl group is positioned at the ortho position of the aniline ring, differentiates it from its meta and para (4-(1H-1,2,4-Triazol-1-ylmethyl)aniline) isomers. researchgate.netchemicalbook.com This specific substitution pattern can significantly influence the molecule's conformation, reactivity, and interaction with biological targets. The para-substituted isomer, for instance, is known as a key intermediate in the synthesis of the anti-migraine drug Rizatriptan. guidechem.com

While direct research applications for this compound are not as widely documented as for its para isomer, its structural properties make it a valuable compound for investigation. The juxtaposition of the basic amino group and the triazole ring allows for potential intramolecular interactions and makes it a candidate for designing novel ligands for coordination chemistry or catalysts. chemimpex.com Furthermore, related structures, such as 2-[(3-aminoalkyl)-1H-1,2,4-triazol-5-yl]anilines, have been synthesized and investigated for their anticonvulsant activity. nih.gov The fundamental physicochemical properties of this compound are summarized below.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₁₀N₄ chemicalbook.comcymitquimica.comuni.lu
Molecular Weight174.20 g/mol chemicalbook.comcymitquimica.com
Melting Point62-63 °C chemicalbook.com
Boiling Point (Predicted)402.5 ± 47.0 °C chemicalbook.com
CAS Number127988-21-0 chemicalbook.comcymitquimica.com
Monoisotopic Mass174.09055 Da uni.lu

Evolution of Research Interest in Triazole-Aniline Derivatives

Research into triazole-containing compounds has been a dynamic and evolving field for decades. chemijournal.comresearchgate.net Early interest was largely driven by the discovery of their potent antifungal and agricultural applications. chemimpex.comnih.gov This led to the development of numerous synthetic methods to access the triazole core. nih.govorganic-chemistry.org Classical methods have been augmented by modern techniques such as microwave- and ultrasound-assisted synthesis, as well as advanced catalytic systems, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". chemijournal.commdpi.com

In recent years, the focus has expanded to include a deeper investigation of derivatives that combine the triazole nucleus with other pharmacologically relevant scaffolds, such as aniline. mdpi.comnih.gov Contemporary research on triazole-aniline derivatives is increasingly sophisticated, moving beyond simple synthesis and initial biological screening. researchgate.net Studies now often include in-depth analysis of their structure-activity relationships (SAR), physicochemical properties like lipophilicity, and in silico predictions of their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.comresearchgate.netnih.gov This multiparameter optimization is crucial in the early stages of drug design. researchgate.net The sustained and evolving research into triazole-aniline hybrids underscores their perceived value and potential for the development of new therapeutic agents and materials. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4 B1599232 2-[(1,2,4-Triazol-1-yl)methyl]aniline CAS No. 127988-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGQHZNXHUCAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424310
Record name 2-(1H-1,2,4-triazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127988-21-0
Record name 2-(1H-1,2,4-triazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1H-1,2,4-triazol-1-yl)methyl]aniline
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Mechanistic Investigations of Reactions Involving 2 1,2,4 Triazol 1 Yl Methyl Aniline

Exploration of Reaction Pathways and Transition States

The reaction pathways for the synthesis and transformation of triazole-containing compounds are diverse, often involving multi-step cascade reactions or the strategic use of reactive intermediates. The stability of the triazole ring, which is enhanced by its aromaticity, plays a significant role in these mechanisms. researchgate.net The triazole nucleus is stabilized by resonance and can exist in different tautomeric forms, which can influence its reactivity. researchgate.netijsr.net

One significant pathway involves cascade reactions, where a series of intramolecular events occur sequentially to build complex molecular architectures from simple starting materials. For instance, in a related system, a proposed mechanism for a silver-catalyzed cascade cyclization begins with the condensation of an aniline (B41778) derivative with an aldehyde to form an imine. semanticscholar.org From this point, two potential pathways can be envisioned. In one path, the triazole's N3 atom could perform an intramolecular nucleophilic attack on the imine carbon to form a new intermediate. semanticscholar.org This highlights the nucleophilic character of the triazole ring in certain reaction environments.

Another synthetic strategy, known as the Pinner reaction, utilizes carboxyimidate hydrochlorides (Pinner salts) as key intermediates. nih.gov These intermediates are formed from α-substituted cyanoacetates and react with nucleophiles like formylhydrazide or hydrazine (B178648) hydrate (B1144303) to yield triazolylacetates or other heterocyclic systems. nih.gov The regioselectivity of these cyclization reactions often depends on the specific structure of the carboxyimidate intermediate. nih.gov A proposed mechanism for the formation of 1,2,4-triazoles via this route involves the reaction of the Pinner salt with formylhydrazide, proceeding through a series of intermediates to form the final heterocyclic product. nih.gov

Photochemical reactions offer an alternative pathway to triazole synthesis. One such method involves the photoexcitation of azodicarboxylates to form a triplet species. rsc.org This highly reactive triplet intermediate can then react with a diazoalkane to generate an azomethine ylide, which subsequently undergoes a dipolar cycloaddition with a nitrile to form the 1,2,4-triazole (B32235) ring. rsc.org

The transition states in these reactions are the highest energy points along the reaction coordinate, and their structure determines the reaction's feasibility and rate. For the 1,2,4-triazole ring itself, tautomeric forms such as the 1H- and 4H-isomers exist, with a transition state governing their interconversion. researchgate.netijsr.net In more complex reactions, computational studies are often employed to elucidate the structures and energies of transition states, providing insight into the preferred reaction pathway among several possibilities.

Role of Catalysis in Reaction Mechanisms

Catalysis is fundamental to many of the synthetic routes that produce and utilize triazole derivatives, enabling efficient and selective bond formations. Metal catalysts, in particular, play a pivotal role in these transformations.

Silver nitrate (B79036) (AgNO₃) has been shown to be an effective catalyst in cascade reactions. semanticscholar.org In the synthesis of complex fused 1,2,3-triazoles, the silver catalyst coordinates to a carbon-carbon triple bond in the starting material. semanticscholar.org This activation facilitates a subsequent intramolecular nucleophilic attack, guiding the reaction through a specific pathway to yield the desired polycyclic product with high efficiency. semanticscholar.org The process can involve the formation of three new C-N bonds in a single operation. semanticscholar.org

Copper catalysis is also widely employed, particularly in multicomponent reactions and "click chemistry". mdpi.comvulcanchem.com In the synthesis of 1,2,3-triazolyl-quinazolinones, copper(I) iodide (CuI) catalyzes a three-component reaction. mdpi.com A plausible mechanism suggests that the first step is the formation of a copper acetylide intermediate from a terminal alkyne. This intermediate then reacts with an azide (B81097) to form the 1,2,3-triazole ring through a 1,3-dipolar cycloaddition, a hallmark of copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com The choice of catalyst can be crucial; for example, Cu(I) functionalized on a solid support has been used to catalyze the condensation of 2-aminobenzamide (B116534) with aldehydes. mdpi.com

Palladium on carbon (Pd/C) is a common catalyst used for hydrogenation reactions. In the synthesis of 4-(1,2,4-triazol-1-yl)aniline, a nitro-substituted precursor is reduced to the corresponding aniline. nih.gov This reduction is typically carried out under hydrogen gas pressure with 10% Pd/C as the catalyst, which facilitates the addition of hydrogen across the nitro group. nih.gov

The role of these catalysts is to lower the activation energy of the reaction, thereby increasing the reaction rate. They achieve this by providing an alternative reaction pathway, often involving the formation of transient organometallic intermediates that are more reactive than the uncatalyzed species.

Table 1: Catalysts in Triazole Derivative Synthesis

Catalyst Reaction Type Role of Catalyst
Silver Nitrate (AgNO₃) Cascade Cyclization Coordinates to and activates a C≡C bond, facilitating intramolecular nucleophilic attack. semanticscholar.org
Copper(I) Iodide (CuI) Multicomponent Reaction / Cycloaddition Forms a copper acetylide intermediate, enabling 1,3-dipolar cycloaddition with an azide. mdpi.com
Palladium on Carbon (Pd/C) Hydrogenation Facilitates the reduction of a nitro group to an amine. nih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, their existence is frequently inferred from mechanistic studies, and in some cases, they can be trapped or characterized spectroscopically.

In many syntheses involving aniline derivatives, imines are common intermediates. For example, in a silver-catalyzed cascade reaction, the initial condensation between an aniline and an aldehyde forms an imine intermediate, which is then activated by the metal catalyst for subsequent cyclization steps. semanticscholar.org

The Pinner reaction strategy relies on the formation of carboxyimidate salts as key intermediates. nih.gov These salts are typically stable enough to be considered as pivotal points in the synthesis, from which various heterocyclic products can be derived by reacting them with different nucleophiles. nih.gov

In metal-catalyzed reactions, organometallic complexes are crucial intermediates. In the copper-catalyzed synthesis of triazoles, a copper acetylide species is proposed as the initial intermediate. mdpi.com This is followed by the formation of a more complex intermediate where the copper coordinates to the azide group, bringing the reactants together and facilitating the cycloaddition. mdpi.com

In the synthesis of certain 4-methyl-1,2,4-triazol-3-yl derivatives, the reaction of a precursor with methyl isothiocyanate (MeNCS) is a key step, implying the formation of a thiourea-type intermediate before the final cyclization to the triazole ring. researchgate.net Similarly, during the synthesis of 4-(1,2,4-triazol-1-yl)aniline, a nitro compound serves as a stable, isolable intermediate before its reduction to the final aniline product. nih.govresearchgate.net

Photochemical routes introduce unique, high-energy intermediates. The reaction of azodicarboxylates can proceed through a triplet species, an intermediate with unpaired electrons. rsc.org This triplet adds to a diazoalkane, leading to another transient species, an azomethine ylide, which ultimately participates in a cycloaddition to form the product. rsc.org

Table 2: Proposed Intermediates in Reactions Involving Triazole Derivatives

Proposed Intermediate Reaction Type Role in Mechanism
Imine Cascade Cyclization Formed from condensation of an aniline and an aldehyde; undergoes subsequent catalytic activation and cyclization. semanticscholar.org
Carboxyimidate Salt Pinner Reaction Key, stable intermediate that reacts with nucleophiles to form the heterocyclic ring. nih.gov
Copper Acetylide Copper-Catalyzed Cycloaddition Reactive organometallic species that undergoes cycloaddition with an azide. mdpi.com
Nitro Compound Aromatic Substitution/Reduction Stable, isolable precursor that is reduced to form the final aniline product. nih.govresearchgate.net
Azomethine Ylide Photochemical Synthesis A 1,3-dipole that undergoes cycloaddition with a nitrile to form the 1,2,4-triazole ring. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of 2 1,2,4 Triazol 1 Yl Methyl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-[(1,2,4-triazol-1-yl)methyl]aniline. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides primary information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

In the ¹H NMR spectrum of a this compound derivative, distinct signals would correspond to the protons of the aniline (B41778) ring, the methylene (B1212753) bridge (-CH₂-), and the triazole ring. The protons on the aniline ring typically appear as a complex multiplet pattern in the aromatic region. The methylene protons would present as a singlet, while the triazole protons would also produce singlets in the aromatic region.

The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. rsc.org The chemical shifts provide information about the electronic environment of the carbons, distinguishing between aromatic, aliphatic, and heterocyclic carbons.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity. researchgate.netnih.gov

¹H-¹H COSY experiments reveal proton-proton coupling, helping to assign which protons are adjacent in the molecular structure, which is particularly useful for deciphering the substitution pattern on the aniline ring. researchgate.net

¹H-¹³C HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of carbon signals based on their attached protons. researchgate.netnih.gov

Table 1: Representative NMR Spectral Data for a this compound Derivative (Note: Data is illustrative, based on similar structures. Actual chemical shifts may vary.)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aniline-H (aromatic)6.5-7.5 (m)111-149
Methylene-H (-CH₂)~5.3 (s)~50
Triazole-H~8.0 (s), ~8.2 (s)143-152
Amino-H (-NH₂)~4.0 (br s)N/A

Mass Spectrometry Techniques (LC-MS, HR-MS, GC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. scripps.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used for the analysis of triazole derivatives. pensoft.net The compound is first separated from a mixture by liquid chromatography and then introduced into the mass spectrometer. This technique is suitable for non-volatile and thermally labile molecules. scripps.edu

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For instance, the calculated mass for a related protonated molecule C₁₈H₁₃N₆ ([M+H]⁺) was 313.1202, with the found mass being 313.1204, confirming the molecular formula. rsc.org

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) involves separation by gas chromatography followed by tandem mass spectrometry. d-nb.inforesearchgate.net While potentially requiring derivatization to increase volatility, GC-MS provides detailed fragmentation patterns upon electron impact ionization. nih.gov The fragmentation of this compound would likely involve characteristic losses. Alpha-cleavage is common for amines, and the fragmentation of the aromatic and triazole rings would produce specific ions. libretexts.orgmiamioh.edu

Common fragmentation pathways for triazole derivatives involve the sequential loss of neutral molecules. researchgate.net For aniline derivatives, fragmentation often begins with the loss of a hydrogen atom from the amine, followed by the loss of HCN. miamioh.edu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺175.09783135.4
[M+Na]⁺197.07977144.3
[M-H]⁻173.08327138.1
[M+NH₄]⁺192.12437152.8
[M+K]⁺213.05371140.9
Data sourced from PubChemLite. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). vscht.cz For this compound, the IR spectrum would show characteristic absorption bands. researchgate.net The N-H stretching of the primary amine would appear as a distinct band, while C-H stretches would differentiate between aromatic and aliphatic protons. The C=C stretching vibrations are indicative of the aromatic aniline ring, and bands related to the triazole ring (C=N, N=N) would also be present. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
Primary Amine (N-H)Stretch3300-3500 (typically two bands)
Aromatic C-HStretch3000-3100
Aliphatic C-H (CH₂)Stretch2850-3000
Aromatic C=CStretch1470-1600
Triazole Ring (C=N, N-N)Stretch1500-1600
C-NStretch1000-1350

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule. Aromatic systems like the aniline ring in the target compound exhibit strong UV absorption. This property is particularly useful for quantitative analysis, as UV detectors are commonly coupled with HPLC systems to determine the concentration of the analyte in a sample. nih.govhelixchrom.com

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. mdpi.commdpi.com

For a derivative like 4-(1,2,4-Triazol-1-yl)aniline, SCXRD analysis revealed a monoclinic crystal system. nih.govresearchgate.netnih.gov The analysis also showed a dihedral angle of 34.57 (7)° between the triazole and benzene (B151609) rings. nih.govnih.gov Furthermore, SCXRD elucidates intermolecular interactions, such as hydrogen bonds (e.g., N—H⋯N) and π–π stacking, which govern how the molecules pack in the solid state. nih.govresearchgate.net Such data is crucial for understanding the supramolecular chemistry of these compounds.

Table 4: Representative Single Crystal X-ray Diffraction Data for a Triazolyl Aniline Derivative (Based on data for 4-(1,2,4-Triazol-1-yl)aniline) nih.gov

ParameterValue
Chemical FormulaC₈H₈N₄
Molecular Weight160.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5488 (1)
b (Å)7.3656 (2)
c (Å)19.5477 (5)
β (°)99.416 (2)
Volume (ų)788.15 (3)

Advanced Chromatographic and Electrophoretic Techniques

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures and biological matrices. pensoft.net

HPLC and UPLC are the most common analytical techniques for analyzing triazole compounds. pensoft.net These methods offer high resolution and sensitivity. A typical approach involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov

A simple and robust HPLC method might use a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient, with UV detection for quantification. nih.govhelixchrom.com UPLC offers advantages over HPLC by using smaller particle sizes in the column, which results in faster run times and improved resolution. pensoft.net These methods are validated for linearity, precision, and accuracy to ensure reliable results. nih.gov

Table 5: Typical HPLC Conditions for the Analysis of Triazole Derivatives

ParameterCondition
ColumnC18 (e.g., 4.6x150 mm, 5 µm) sielc.com
Mobile PhaseAcetonitrile and Water (gradient or isocratic) nih.govsielc.com
Flow Rate1.0 mL/min nih.gov
DetectionUV (e.g., at 220 nm or 255 nm) pensoft.netresearchgate.net
Injection Volume5-10 µL

Gas Chromatography (GC) is another valuable technique for the analysis of aniline derivatives. epa.gov The method is well-suited for volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to increase volatility and prevent thermal degradation.

GC analysis is typically performed using a capillary column (e.g., coated with SE-54) coupled with a detector. epa.gov When combined with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. nih.gov The EPA has established methods, such as Method 8131, for the determination of aniline and its derivatives in various samples, which can be adapted for related compounds. epa.gov While LC-MS/MS is often preferred for its ability to analyze compounds without derivatization, GC-MS remains a robust alternative, especially for confirming identifications. d-nb.inforesearchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation of various compounds, including derivatives of this compound. This method is particularly advantageous for the enantioseparation of chiral compounds.

Research has demonstrated the utility of novel chiral selectors in CE for the effective separation of basic drug enantiomers. For instance, a study utilized a new single-isomer cyclodextrin (B1172386) derivative, specifically glutamic acid-β-cyclodextrin, as a chiral selector. nih.gov This approach proved successful in the enantioseparation of twelve basic drugs, including various pheniramine (B192746) and clenbuterol (B1669167) analogues. nih.gov

The key parameters influencing the separation efficiency in CE include the pH of the background electrolyte, the concentration of the chiral selector (like glutamic acid-β-cyclodextrin), and the concentration of the buffer. nih.gov Optimal separations were achieved using an uncoated fused-silica capillary with a phosphate (B84403) buffer at a pH range of 2.5-4.0. nih.gov The applied voltage and capillary temperature are also critical parameters that are fine-tuned to achieve baseline separation of enantiomers. nih.gov Theoretical studies, such as the semi-empirical Parametric Method 3, have also been employed to investigate and understand the chiral recognition mechanisms at a molecular level. nih.gov

Differential Mobility Spectrometry (DMS) and Ion Mobility Spectrometry (IMS)

Differential Mobility Spectrometry (DMS), also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), and Ion Mobility Spectrometry (IMS) are advanced analytical techniques that provide an additional dimension of separation based on the gas-phase mobility of ions. researchgate.net These techniques are particularly valuable when coupled with mass spectrometry (MS) for the analysis of complex mixtures, such as those containing this compound derivatives and their metabolites. researchgate.netdaspsrl.itnih.gov

DMS separates ions based on the difference in their mobility in high and low electric fields. researchgate.net This has proven to be a powerful tool for enhancing the selectivity of Liquid Chromatography-Mass Spectrometry (LC-MS) analyses by effectively removing endogenous chemical interferences from samples, leading to significant improvements in the signal-to-noise ratio. researchgate.netdaspsrl.it For the analysis of triazole derivative metabolites, which are often polar and exhibit poor fragmentation efficiency, the combination of DMS with LC-MS/MS offers a high degree of selectivity. daspsrl.it This approach has been shown to reduce chemical noise and interferences, especially in complex matrices like soil and plant extracts. daspsrl.itnih.gov

The use of DMS can simplify data review and peak integration processes by providing single, well-defined LC peaks for each analyte. daspsrl.it The optimization of DMS parameters, such as the separation voltage (SV) and compensation voltage (CoV), is crucial for achieving the desired separation. daspsrl.it

Ion Mobility Spectrometry (IMS), in a broader sense, separates ions based on their size, shape, and charge. mdpi.comresearchgate.net When coupled with MS, IMS allows for the determination of collision cross-sections (CCS), which provides valuable information about the three-dimensional structure of the ions. nih.gov Predicted CCS values for 2-[(1H-1,2,4-triazol-1-yl)methyl]aniline have been calculated for various adducts, which can aid in its identification. uni.lu

Below is a table of predicted collision cross-section (CCS) values for 2-[(1H-1,2,4-triazol-1-yl)methyl]aniline, which are calculated and can be used for identification purposes in IMS-MS analysis.

Table 1: Predicted Collision Cross Section (CCS) Values for 2-[(1H-1,2,4-triazol-1-yl)methyl]aniline

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 175.09783 135.4
[M+Na]⁺ 197.07977 144.3
[M-H]⁻ 173.08327 138.1
[M+NH₄]⁺ 192.12437 152.8
[M+K]⁺ 213.05371 140.9
[M+H-H₂O]⁺ 157.08781 126.4
[M+HCOO]⁻ 219.08875 158.7
[M+CH₃COO]⁻ 233.10440 148.4

Data sourced from PubChemLite. uni.lu

Thin Layer Chromatography (TLC) and Reversed-Phase Thin Layer Chromatography (RP-TLC)

Thin Layer Chromatography (TLC) and its reversed-phase variant (RP-TLC) are valuable and widely used techniques for the separation and analysis of 1,2,4-triazole (B32235) derivatives. researchgate.netnih.gov These methods are appreciated for their simplicity, speed, and cost-effectiveness, making them suitable for both qualitative and quantitative analysis. researchgate.net

In the analysis of new 1,2,4-triazole derivatives, RP-TLC has been successfully employed using octadecyl silica (B1680970) adsorbents with aqueous-organic mobile phases, such as methanol-water and acetonitrile-water mixtures. researchgate.netsemanticscholar.org The retention of the compounds is typically expressed by the retardation factor (RF), and linear relationships are often observed between the RM values (a function of RF) and the concentration of the organic modifier in the mobile phase. researchgate.net This relationship allows for the determination of lipophilicity parameters, which are crucial in understanding the pharmacokinetic properties of potential drug candidates. semanticscholar.orgresearchgate.net

The choice of the mobile phase composition is critical for achieving optimal separation and retention factors. researchgate.net For instance, a mobile phase of toluene-methanol-chloroform-ammonia solution has been used for the separation of certain triazole-containing compounds on silica gel 60 F₂₅₄ plates. researchgate.net

A selective TLC method for the detection of 4-R-1,2,4-triazoles involves the complexation of the heterocycles with Co(II) ions on the TLC plate, followed by oxidation with permanganate (B83412) for visualization. nih.gov Furthermore, chromogenic reagents like 2-trichloromethylbenzimidazole (TCMB) have been used for the detection of azoles, including 1,2,4-triazole derivatives, on TLC plates. nih.gov Spraying the developed plate with a solution of TCMB followed by heating can produce intensively colored spots, allowing for detection limits in the nanogram range. nih.gov

The versatility of TLC allows for various development techniques, including one-dimensional and two-dimensional chromatography, to enhance the separation of complex mixtures. adrona.lv After separation, the static nature of the chromatogram on the plate allows for a wide range of detection methods and even subsequent analysis of the separated spots by other techniques like mass spectrometry. researchgate.net

Table 2: List of Compounds

Compound Name
This compound
1,2,4-Triazole
1,2,4-Triazole alanine (B10760859) (TA)
1,2,4-Triazole acetic acid (TAA)
1,2,4-Triazole lactic acid (TLA)
4-(1,2,4-Triazol-1-yl)aniline
4-((1H-1,2,4-Triazol-1-yl)methyl)aniline
Brompheniramine
Carvedilol
Chlorpheniramine
Clenbuterol
Clorprenaline
Cyproconazole
Econazole
Epoxiconazole
Glutamic acid-β-cyclodextrin
Homatropine methyl bromide
Miconazole
Pheniramine
Procaterol
Propiconazole
Tebuconazole
Terbutaline
Triadimefon
Tulobuterol

Computational Chemistry Approaches for 2 1,2,4 Triazol 1 Yl Methyl Aniline Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 1,2,4-triazole (B32235) derivatives, DFT calculations are crucial for understanding their stability, electronic properties, and sites of reactivity. dnu.dp.uaacs.org By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap (ΔE). A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

These calculations help identify the most likely sites for electrophilic and nucleophilic attacks. For instance, in studies of related triazole structures, the nitrogen atoms of the triazole ring are often identified as nucleophilic regions prone to protonation or interaction with electrophiles. dnu.dp.ua Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's chemical behavior. nih.gov While specific DFT data for 2-[(1,2,4-Triazol-1-yl)methyl]aniline is not extensively published, analysis of analogous triazole compounds provides a strong framework for its expected electronic properties.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Triazole Analogs.
DescriptorSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Electronegativityχ-(EHOMO + ELUMO)/2Power to attract electrons
Global Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron distribution
Global SoftnessS1/ηPolarizability and reactivity

Data in this table is representative of descriptors discussed in literature for triazole derivatives and illustrates the application of DFT calculations. acs.orgnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of a ligand's activity. For derivatives of this compound, docking studies can identify potential protein targets and predict binding affinities. researchgate.net

Research on structurally similar 2-(3-R-1H-1,2,4-triazol-5-yl)anilines has explored their potential as inhibitors of tyrosine kinases like EGFR (epidermal growth factor receptor) and RET (rearranged during transfection), which are significant in cancer progression. researchgate.net Docking simulations for these compounds revealed that the aniline (B41778) and triazole fragments are crucial for forming stable hydrogen bonds and π-stacking interactions within the active sites of these enzymes. researchgate.net Similarly, other 1,2,4-triazole derivatives have been docked against targets such as thymidine (B127349) phosphorylase, c-kit tyrosine kinase, and monoamine oxidase (MAO), demonstrating the versatility of the triazole scaffold in interacting with diverse biological receptors. nih.govnih.govnih.gov The binding affinity, often expressed as a docking score in kcal/mol, indicates the stability of the ligand-receptor complex.

Table 2: Examples of Protein Targets and Docking Results for 1,2,4-Triazole Analogs.
Compound ClassProtein TargetPDB IDBest Docking Score (kcal/mol)Key Interactions Noted
2-(3-Indolyl-1H-1,2,4-triazol-5-yl)anilineEGFR Tyrosine KinaseNot Specified-9.7Hydrogen bonds, π-stacking
2-(3-Indolyl-1H-1,2,4-triazol-5-yl)anilineRET Tyrosine KinaseNot Specified-8.7Hydrogen bonds, π-stacking
Bis-1,2,4-triazole derivativeThymidine Phosphorylase (TP)Not SpecifiedNot SpecifiedInteractions with 9 amino acids
1,2,4-Triazole-acetamide hybridc-kit Tyrosine KinaseNot Specified-176.749 (Moldock Score)Hydrophobic contacts, H-bonds
1,2,4-Triazole-piperazine hybridMonoamine Oxidase A (MAO-A)Not SpecifiedNot SpecifiedBinding to active site

This table summarizes findings from molecular docking studies on various 1,2,4-triazole derivatives to illustrate the methodology's application. nih.govresearchgate.netnih.govnih.gov

In Silico Pharmacokinetic and Pharmacodynamic (ADMET) Predictions

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate early in the discovery process. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. For compounds like this compound and its derivatives, ADMET properties are commonly evaluated using various computational tools and web servers. mdpi.com

Key parameters include adherence to Lipinski's Rule of Five, which predicts drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Other important predictions involve human intestinal absorption (HIA), Caco-2 cell permeability (an indicator of intestinal absorption), and potential for blood-brain barrier (BBB) penetration. nih.govmdpi.com Studies on aniline-substituted triazoles have shown that these compounds generally exhibit good predicted HIA and satisfy drug-likeness rules. mdpi.com Such analyses are crucial for prioritizing which derivatives should be synthesized and advanced to more complex biological testing. nih.gov

Table 3: Representative In Silico ADMET Predictions for Aniline-Triazole Derivatives.
ADMET ParameterDescriptionFavorable Range/Value
Molecular Weight (MW)Size of the molecule< 500 g/mol
Lipophilicity (logP)Partition coefficient, indicates solubility< 5
H-bond DonorsNumber of N-H, O-H bonds< 5
H-bond AcceptorsNumber of N, O atoms< 10
Human Intestinal Absorption (HIA)Percentage of drug absorbed from the gutHigh (>80%)
Caco-2 PermeabilityIn vitro model for intestinal permeabilityHigh
Blood-Brain Barrier (BBB) PermeabilityAbility to cross into the central nervous systemVaries based on therapeutic target

This table presents common ADMET parameters and their generally accepted favorable ranges for drug candidates, based on literature for triazole derivatives. nih.govnih.govmdpi.com

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets of chemical structures and their properties. nih.gov A key application within chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For 1,2,4-triazole derivatives, QSAR models have been successfully developed to predict various biological activities, including antifungal, anticancer, and antimicrobial effects. nih.govphyschemres.orgkashanu.ac.ir These models are built by calculating a wide range of molecular descriptors (e.g., topological, physicochemical, electronic) for a set of compounds with known activities (the training set). mjcce.org.mk Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates a selection of these descriptors with the observed activity. nih.govkashanu.ac.ir A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.govresearchgate.net

Advanced Statistical and Machine Learning Methods (e.g., Cluster Analysis, Principal Component Analysis)

Beyond traditional regression, advanced statistical and machine learning methods are increasingly employed in the study of chemical compounds. Principal Component Analysis (PCA) is a statistical procedure used to reduce the dimensionality of a large set of variables (like molecular descriptors) while retaining most of the variation. In the context of 1,2,4-triazoles, PCA has been used to select the most relevant descriptors for building QSAR models and to analyze lipophilicity data from different experimental and computational methods. physchemres.orgresearchgate.netresearchgate.net

Machine learning techniques, such as Artificial Neural Networks (ANN), offer more complex, non-linear approaches to modeling. ANNs have been applied to develop QSAR models for the anticancer activity of 1,2,4-triazole derivatives, sometimes yielding models with higher predictive power than linear methods. physchemres.orgresearchgate.net These advanced computational tools allow for more sophisticated analysis of structure-activity landscapes, helping to identify subtle patterns and design novel compounds with enhanced biological profiles.

Reactivity and Derivatization Pathways of 2 1,2,4 Triazol 1 Yl Methyl Aniline

Nucleophilic and Electrophilic Reactions of the Aniline (B41778) Moiety

The aniline portion of 2-[(1,2,4-Triazol-1-yl)methyl]aniline is characterized by the presence of an amino (-NH₂) group attached to a benzene (B151609) ring. This group significantly influences the reactivity of the aromatic ring and also participates directly in nucleophilic reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. ucalgary.ca This allows for reactions such as alkylation, acylation, and arylation at the nitrogen atom. However, the nucleophilicity of the aniline nitrogen is somewhat tempered by the delocalization of this lone pair into the aromatic ring. ucalgary.ca

The amino group is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. byjus.com In the case of this compound, the positions ortho and para to the amino group are C4 and C6. The methylene-triazole substituent at the C2 position introduces steric hindrance that may influence the regioselectivity of these reactions.

Common electrophilic substitution reactions that the aniline moiety can undergo include:

Halogenation: Reaction with reagents like bromine water can lead to poly-substitution on the activated ring. byjus.com To achieve mono-substitution, the reactivity of the amino group is often moderated by converting it into an amide, for instance, by acetylation. libretexts.org

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acid can be problematic due to the oxidation of the amino group and the formation of a meta-directing anilinium ion in the acidic medium. byjus.com Protection of the amino group as an acetamide (B32628) is a common strategy to overcome these issues. libretexts.org

Sulfonation: Treatment with sulfuric acid leads to the formation of anilinium hydrogen sulfate, which upon heating can rearrange to form aminobenzenesulfonic acids. byjus.com

The reactivity of the aniline moiety can be summarized in the following table:

Reaction TypeReagent/ConditionsExpected Product(s)Notes
N-AlkylationAlkyl halideN-alkylated aniline derivativeThe nitrogen atom acts as a nucleophile. ucalgary.ca
N-AcylationAcyl chloride, anhydrideN-acylated aniline (amide) derivativeReduces the activating effect of the amino group. libretexts.org
HalogenationBromine waterPolybrominated aniline derivativeThe -NH₂ group is a strong activating group. byjus.com
NitrationHNO₃/H₂SO₄Mixture of ortho, para, and meta nitroanilinesProtection of the amino group is often required. byjus.com
SulfonationFuming H₂SO₄Aminobenzenesulfonic acidThe reaction proceeds via anilinium salt formation. byjus.com

Transformations Involving the Triazole Ring

The 1,2,4-triazole (B32235) ring is a stable aromatic heterocycle, but it can undergo specific transformations. The nitrogen atoms in the ring can act as sites for alkylation or coordination with metal ions. The C-H bonds of the triazole ring are generally not susceptible to electrophilic substitution unless activated by strongly electron-donating groups.

Some potential transformations include:

N-Alkylation/Arylation: The nitrogen atoms of the triazole ring can be further alkylated or arylated, although this is less common when the N1 position is already substituted as in the title compound.

Formation of Triazolium Salts: Quaternization of one of the free nitrogen atoms (N2 or N4) with an alkylating agent would result in the formation of a triazolium salt.

Ring-opening reactions: Under harsh conditions, such as strong acids or bases, or through photochemical methods, the triazole ring can be induced to open. rsc.org

Formation of Coordination Complexes with Metal Ions

The 1,2,4-triazole ring contains multiple nitrogen atoms that can act as donor sites for coordination with metal ions. nih.gov The nitrogen atoms at the 2- and 4-positions are particularly available for coordination. This makes this compound a potential bidentate or bridging ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net

The aniline nitrogen can also participate in coordination, although its coordination ability is generally weaker than that of the triazole nitrogens. The flexibility of the methylene (B1212753) linker allows the ligand to adopt various conformations to satisfy the geometric preferences of different metal centers. researchgate.net

The coordination behavior can be influenced by factors such as the nature of the metal ion, the counter-anion, and the solvent system used during synthesis. nih.gov The resulting complexes can exhibit interesting structural, magnetic, and photoluminescent properties. researchgate.net

Metal IonPotential Coordination ModeResulting Complex Type
Transition Metals (e.g., Cu(II), Zn(II), Co(II), Cd(II))N,N'-bidentate (via triazole N4 and aniline N) or bridging (via triazole N2 and N4)Mononuclear complexes, coordination polymers, or Metal-Organic Frameworks (MOFs) nih.gov
Lanthanide IonsSimilar to transition metals, often with higher coordination numbersLuminescent coordination complexes

Functionalization Strategies for Hybrid Molecule Synthesis

The structure of this compound is well-suited for use as a scaffold in the synthesis of hybrid molecules. Hybrid molecules, which combine two or more pharmacophoric units, are a key strategy in drug discovery. juniperpublishers.com The triazole ring, in particular, is a popular linker in medicinal chemistry due to its stability and ability to form hydrogen bonds. nih.gov

Strategies for creating hybrid molecules from this scaffold include:

Modification of the Aniline Moiety: The amino group can be converted into other functional groups. For instance, diazotization of the amino group, followed by a Sandmeyer reaction, can introduce a variety of substituents (e.g., -OH, -CN, -X where X is a halogen) onto the aromatic ring. libretexts.org

Coupling Reactions: The amino group can be used in coupling reactions, such as the formation of amides or sulfonamides, to link other bioactive molecules. libretexts.org

"Click" Chemistry: While the triazole in the title compound is already formed, related structures can be synthesized using the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. mdpi.com This would involve a precursor with an azide (B81097) or alkyne functionality that reacts to form the 1,2,3-triazole ring, linking two molecular fragments. This highlights the utility of the triazole moiety as a stable and reliable linker in the construction of complex molecular architectures. juniperpublishers.commdpi.com

An example of a derivatization pathway for hybrid molecule synthesis is presented below:

Starting MaterialReactionIntermediate/ProductApplication
This compoundAcylation with a bioactive carboxylic acidAmide-linked hybrid moleculeCombining the pharmacological properties of both parent molecules. researchgate.net
2-Azidomethylaniline + Alkyne-containing moleculeCopper-catalyzed azide-alkyne cycloaddition (CuAAC)1,2,3-Triazole-linked hybrid moleculeA common strategy in drug discovery for creating diverse molecular libraries. mdpi.com

Structure Activity Relationship Sar Studies of 2 1,2,4 Triazol 1 Yl Methyl Aniline and Its Analogues

Influence of Substituent Position and Electronic Nature on Biological Activity

The biological activity of 2-[(1,2,4-triazol-1-yl)methyl]aniline analogues is profoundly influenced by the nature and position of substituents on the aniline (B41778) ring. These modifications can alter the electronic environment, lipophilicity, and steric bulk of the molecule, thereby affecting its interaction with biological targets.

Research on related triazole-containing scaffolds has demonstrated that the substitution pattern on the phenyl ring is a critical determinant of antiproliferative activity. For instance, in a series of 2-anilino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines, the introduction of different substituents on the aniline moiety led to significant variations in potency. While an unsubstituted phenyl ring provided a baseline level of activity, the addition of a weak electron-releasing group like a methyl group at the para-position enhanced the antiproliferative effects. nih.gov Conversely, the introduction of an electron-withdrawing fluorine atom at the same position was detrimental to the activity. nih.gov This suggests that the electronic properties of the substituent play a key role in modulating the biological response.

The position of the substituent on the aniline ring is equally important. Studies on aniline derivatives of 1,2,3-triazoles have shown a clear relationship between the substitution pattern (ortho, meta, or para) and the lipophilicity of the compounds, a key parameter influencing drug absorption and distribution. mdpi.com It was observed that para-substituted compounds generally exhibited lower lipophilicity compared to their ortho and meta counterparts. mdpi.com This difference is attributed to the greater rigidity of the para-substituted system, which may reduce intramolecular interactions. mdpi.com

In the context of antifungal activity, a common therapeutic area for triazole compounds, the electronic nature of substituents on a phenyl ring can be a deciding factor. For many 1,2,4-triazole (B32235) derivatives, the presence of electron-withdrawing groups, such as halogens or a nitro group, on an associated phenyl ring has been shown to enhance antifungal potency. nih.gov Specifically, di-chlorophenyl derivatives have often been found to be more potent than their di-fluorophenyl counterparts, indicating that the type of halogen also matters. nih.gov

The following table illustrates the effect of aniline ring substitution on the antiproliferative activity of a series of 2-anilino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine analogues, providing insight into the SAR that may be applicable to this compound derivatives.

Compound IDAniline SubstituentIC50 (µM) against a cancer cell line
3a H2.5
3c 4-F> 10
3d 4-CH30.8
3f 3,4-(CH3)21.2
3h 4-C2H51.1
3k 4-OCH33.2
3n 3,4-O-CH2-O-4.5

Data sourced from a study on 2-anilino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors. nih.gov

Stereochemical Influence on Pharmacological Profiles

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral environments. uomustansiriyah.edu.iq For a chiral drug, the different spatial arrangement of atoms in its enantiomers can lead to significant differences in their pharmacological and toxicological profiles. uomustansiriyah.edu.iq One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even produce adverse effects.

For instance, in a series of 1,2,4-triazole derivatives containing amino acid fragments, the stereochemistry of the amino acid moiety had a notable impact on antifungal activity. nih.gov A comparison between compounds with D- and L-configurations of the amino acid fragment revealed that the D-configuration was more favorable for activity. nih.gov This highlights that biological systems can differentiate between stereoisomers, leading to distinct pharmacological outcomes.

Therefore, should chiral analogues of this compound be synthesized, it would be imperative to separate and evaluate the individual enantiomers. Such studies would be essential to determine if one enantiomer is more potent or has a better safety profile than the other, which is a critical step in the development of a successful chiral drug.

Bioisosteric Replacements and Scaffold Modifications

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov The triazole ring itself is often considered a bioisostere of an amide bond due to its similar steric and electronic properties. crossref.org

In the context of this compound, the aniline moiety is a key target for bioisosteric replacement. The aniline group, while potentially important for activity, can sometimes be associated with metabolic liabilities or toxicity. cresset-group.com Replacing the aniline ring with other heterocyclic systems can lead to compounds with improved drug-like properties.

For example, the replacement of a benzene (B151609) ring with a heterocycle in certain triazole antifungal agents has been shown to improve their pharmacokinetic profile. nih.gov This strategy can enhance properties like water solubility without compromising the essential hydrogen-bonding interactions with the target enzyme. nih.gov In one instance, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement of anticancer activity. nih.gov

The following table lists some common bioisosteric replacements for the aniline moiety that could be considered in the design of new analogues of this compound.

Original MoietyPotential Bioisosteric ReplacementRationale
AnilinePyridineIntroduces a nitrogen atom, potentially altering hydrogen bonding capabilities and solubility.
AnilineThiazole (B1198619)Can modulate electronic properties and provide additional interaction points with the target.
AnilinePyrimidineCan influence metabolic stability and receptor binding affinity.
AnilineBenzimidazoleOffers a larger aromatic system that may enhance pi-stacking interactions. cresset-group.com
Aniline2,4-Difluoro phenolCan alter lipophilicity and electronic distribution, potentially improving safety and efficacy. cresset-group.com

Applications of 2 1,2,4 Triazol 1 Yl Methyl Aniline Scaffolds in Advanced Materials and Agrochemicals

Development of Agrochemical Compounds

The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in the agrochemical industry, forming the core of many successful fungicides and herbicides. chemimpex.comnih.gov The development of new and effective crop protection agents is critical due to the emergence of resistance to existing treatments. nih.gov Derivatives based on the triazole scaffold have demonstrated a broad spectrum of fungicidal activity. nih.gov

The structure-activity relationship (SAR) of these compounds reveals that their biological efficacy is significantly influenced by the substituents on the triazole and any associated aromatic rings. nih.govnih.gov For example, research on benzimidazole-1,2,4-triazole hybrids has shown that the presence of a fluoro or chloro substituent at the para-position of a phenyl ring can lead to good fungicidal activity. nih.gov Similarly, studies on other triazole derivatives have identified potent activity against various plant pathogenic fungi, such as Venturia nashicola and Fusarium graminearum. nih.gov

Compounds with the 4-((1H-1,2,4-triazol-1-yl)methyl)aniline structure, an isomer of the title compound, are explicitly mentioned as being used in the formulation of agrochemicals, contributing to effective pest management and supporting agricultural productivity. chemimpex.com The versatility of the triazole scaffold allows for the synthesis of a vast library of derivatives, enabling researchers to fine-tune the biological activity and develop new candidates with high efficacy and selectivity for crop protection. chemimpex.comnih.gov The widespread use of aminotriazoles in the production of insecticides, fungicides, and plant growth regulators underscores the importance of this chemical class in agriculture. researchgate.net

Catalysis and Ligand Design

The nitrogen atoms in the 1,2,4-triazole ring act as excellent coordination sites for metal ions, making triazole-containing molecules, including the 2-[(1,2,4-Triazol-1-yl)methyl]aniline scaffold, valuable ligands in coordination chemistry and catalysis. chemimpex.comcsic.es These ligands are prized for their stability under various reaction conditions and their ability to form stable complexes with a wide range of metals. researchgate.netchemimpex.com The resulting metal complexes have applications in developing novel catalysts and materials. chemimpex.com

The design of polydentate ligands based on triazole frameworks allows for the creation of new compounds with tunable electronic and steric properties. csic.es For instance, bis(1,2,3-triazol-1-yl)methane derivatives have been used to synthesize novel ligands that, when complexed with aluminum and zinc, form dinuclear complexes. csic.es These complexes have shown preliminary catalytic activity in the coupling reaction of cyclohexene (B86901) oxide and CO₂, selectively forming polyether and polycarbonate materials, respectively. csic.es

Schiff bases derived from triazole compounds are also widely studied as chelating ligands in coordination chemistry. rdd.edu.iq The ability of the this compound scaffold to be modified—for example, through reactions involving the aniline (B41778) group—provides a pathway to a diverse range of ligands. These ligands can chelate with transition metals like manganese, palladium, and gold to form novel complexes with potential applications in catalysis and materials science. echemcom.com The structural versatility of triazole-based ligands continues to be a significant area of research for creating catalysts with tailored properties for specific chemical transformations. csic.esechemcom.com

Corrosion Inhibition

Triazole derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly in acidic environments which are common in industrial processes like acid pickling and cleaning. nih.govsemanticscholar.org The protective action of these compounds stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.govresearchgate.net This adsorption occurs through the heteroatoms (N, S, O) and π-electrons of the aromatic rings present in the inhibitor molecule, which can interact with the vacant d-orbitals of metal atoms. researchgate.netktu.lt

The this compound scaffold contains multiple active sites for adsorption: the three nitrogen atoms of the triazole ring, the nitrogen atom of the aniline group, and the π-electrons of the benzene (B151609) ring. nih.govresearchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that triazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

The efficiency of inhibition is dependent on the inhibitor's concentration, with higher concentrations generally leading to greater surface coverage and protection. nih.govktu.lt For example, studies on various triazole derivatives have reported inhibition efficiencies exceeding 90% for mild steel and copper in strong acid solutions. nih.govidk.org.rselectrochemsci.org The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. nih.govktu.lt The mechanism of adsorption can be a combination of physical adsorption (electrostatic interactions) and chemical adsorption (chemisorption), which involves charge sharing or donor-acceptor interactions between the inhibitor molecule and the metal surface. nih.govresearchgate.net

Table 2: Performance of Triazole-Based Corrosion Inhibitors

Inhibitor TypeMetalCorrosive MediumMax. Inhibition Efficiency (%)Inhibition TypeSource(s)
1,2,4-Triazole PrecursorsMild Steel1 M HCl>90% (Value not specified)Mixed-Type researchgate.net
Novel Triazole DerivativesCarbon Steel1 M HCl>90% (Value not specified)- nih.gov
1,2,4-Triazole (TAZ)Aluminum Brass3.5 wt.% NaCl84.4%Mixed-Type (Physisorption & Chemisorption) ktu.lt
3-Amino-1,2,4-triazole (ATA)Aluminum Brass3.5 wt.% NaCl86.4%Mixed-Type (Physisorption & Chemisorption) ktu.lt
3,5-Diamino-1,2,4-triazole (DAT)Aluminum Brass3.5 wt.% NaCl87.1%Mixed-Type (Physisorption & Chemisorption) ktu.lt
3-Amino-1,2,4-triazole (ATA)Copper2 M HNO₃82.2%- idk.org.rs

Future Research Directions and Emerging Paradigms for 2 1,2,4 Triazol 1 Yl Methyl Aniline

Development of Novel Therapeutic Agents with Improved Selectivity and Efficacy

The 1,2,4-triazole (B32235) nucleus is a cornerstone in the development of new therapeutic agents, with ongoing research focused on creating derivatives with enhanced selectivity and efficacy. nih.govresearchgate.net A significant area of this research is in oncology, where novel 1,2,4-triazole derivatives are being synthesized and evaluated for their anticancer activities. ijpca.orgijpca.org

For instance, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds have demonstrated potent cytotoxic activities against various lung cancer cell lines. nih.gov Notably, the compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) exhibited significantly stronger anti-lung cancer activity than the standard chemotherapeutic agent 5-fluorouracil, with IC50 values of 1.09, 2.01, and 3.28 µM against A549, NCI-H460, and NCI-H23 cells, respectively. nih.gov

Another study focused on 2-substituted 7-(3′,4′,5′-trimethoxyphenyl) ijpca.orgnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives as potential antitumor agents. nih.gov The p-toluidino derivative, in particular, showed high potency as a tubulin polymerization inhibitor and had superior antiproliferative activity against A549 and HeLa cancer cell lines compared to the reference compound CA-4. nih.gov

Furthermore, novel 1,2,4-triazole-pyridine hybrid derivatives have been synthesized and tested for their in vitro anticancer activities against murine melanoma (B16F10) cells, with some compounds showing moderate to potent activities. ijpca.org The development of such compounds with improved efficacy is a continuing area of research.

Below is a table summarizing the anticancer activities of selected novel 1,2,4-triazole derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)A549 (Lung)1.09 nih.gov
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)NCI-H460 (Lung)2.01 nih.gov
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)NCI-H23 (Lung)3.28 nih.gov
p-toluidino derivative of 7-(3′,4′,5′-trimethoxyphenyl) ijpca.orgnih.govnih.govtriazolo[1,5-a]pyrimidineTubulin Polymerization0.45 nih.gov
3-(5-(4-bromobenzylthio)-4H-1, 2, 4- triazol-3-yl) pyridineMurine Melanoma (B16F10)Not specified, but most active ijpca.org

In the realm of anti-inflammatory agents, derivatives of 1,2,4-triazole have been designed as selective inhibitors of leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP). nih.gov One potent analogue selectively suppressed the formation of leukotriene B4, a pro-inflammatory mediator, highlighting the potential for developing a new class of anti-inflammatory drugs based on the 1,2,4-triazole scaffold. nih.gov

Exploration of New Mechanistic Pathways in Biological Systems

A key area of future research lies in elucidating the novel mechanistic pathways through which 2-[(1,2,4-Triazol-1-yl)methyl]aniline and its derivatives exert their biological effects. Understanding these mechanisms at a molecular level is crucial for the rational design of more effective and safer drugs.

Recent studies have begun to unravel some of these pathways. For example, certain 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial pathway. nih.gov This involves the translocation of Bax to the mitochondria and the release of cytochrome c, leading to the activation of caspases and ultimately, programmed cell death. nih.gov In the case of the potent anti-lung cancer agent BCTA, it was found to induce apoptosis by upregulating pro-apoptotic proteins like BAX and downregulating the anti-apoptotic protein Bcl-2. nih.gov

Other derivatives have been identified as inhibitors of specific enzymes that are crucial for disease progression. For instance, some 1,2,4-triazole compounds act as tubulin polymerization inhibitors, disrupting the formation of microtubules which are essential for cell division, thereby halting cancer cell proliferation. nih.govnih.gov Another novel mechanism involves the inhibition of 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of leukotrienes, a family of inflammatory mediators. nih.gov

Furthermore, research into 1,2,4-triazole-piperazine hybrids has identified them as potential inhibitors of monoamine oxidases (MAOs), which are important targets for the development of drugs for central nervous system disorders. nih.gov The exploration of these and other mechanistic pathways will continue to be a vibrant area of research, potentially uncovering new therapeutic targets and applications for this class of compounds.

Integration of Green Chemistry Principles in Synthetic Methodologies

The synthesis of this compound and its derivatives is increasingly benefiting from the integration of green chemistry principles, aiming to develop more environmentally friendly and efficient synthetic routes. researchgate.net

One of the prominent green chemistry approaches is the use of microwave-assisted synthesis. capes.gov.brnih.govnih.govtubitak.gov.tr This technique often leads to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents compared to conventional heating methods. nih.gov For example, the synthesis of certain 1,2,4-triazol-5-one (B2904161) derivatives and other triazole-containing heterocyclic compounds has been successfully achieved using microwave irradiation. capes.gov.brnih.gov

Another key aspect of green chemistry in this context is the use of eco-friendly catalysts and solvents. growingscience.commdpi.com Researchers have explored the use of recyclable biocatalysts, such as cross-linked chitosan (B1678972) hydrogel, for the synthesis of thiazole (B1198619) derivatives under ultrasonic irradiation, which is an energy-efficient method. mdpi.com Similarly, the use of ionic liquids as catalysts and water or ethanol-water mixtures as green solvents is being investigated to develop affordable and dynamic procedures for synthesizing medicinally important heterocyclic compounds. growingscience.com

The development of one-pot multicomponent reactions is another strategy that aligns with green chemistry principles. tubitak.gov.trgrowingscience.com These reactions allow for the synthesis of complex molecules in a single step, reducing the number of purification steps and minimizing waste generation. The synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole (B134444) derivatives has been achieved through such a one-pot reaction under microwave-assisted conditions using ethanol (B145695) as a green solvent. tubitak.gov.tr

The table below highlights some of the green chemistry approaches applied in the synthesis of triazole derivatives:

Green Chemistry ApproachSpecific MethodAdvantagesReference
Microwave-Assisted SynthesisSynthesis of 1,2,4-triazol-5-one derivativesShorter reaction times, improved yields capes.gov.brnih.gov
Eco-friendly CatalystsRecyclable cross-linked chitosan hydrogelReusability, minimal environmental impact mdpi.com
Green SolventsEthanol:water mixturesReduced use of hazardous solvents growingscience.com
One-pot Multicomponent ReactionsSynthesis of imidazo[1,2-a]pyrimidine derivativesReduced waste, fewer purification steps tubitak.gov.tr

Advanced Computational Design and Optimization for Drug Discovery

The drug discovery process for compounds related to this compound is being significantly accelerated and refined through the use of advanced computational tools. These in silico methods allow for the rational design and optimization of drug candidates, reducing the time and cost associated with traditional experimental approaches. nih.govmdpi.com

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to its target protein. pensoft.netnih.govbohrium.com This method has been instrumental in understanding the binding modes of novel 1,2,4-triazole derivatives to various therapeutic targets, including enzymes responsible for cancer and inflammation. nih.govnih.gov For example, docking studies have been used to explore the interactions of 1,2,4-triazole-piperazine derivatives with monoamine oxidases (MAOs), providing insights into their inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. nih.govresearchgate.netresearchgate.netnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. researchgate.net QSAR studies have been successfully applied to 1,2,4-triazole derivatives to understand the structural features that are important for their antifungal and anticancer activities. researchgate.netresearchgate.net

In addition to predicting activity, computational methods are also used to assess the pharmacokinetic properties of drug candidates through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. mdpi.compensoft.netresearchgate.net In silico ADMET screening helps to identify compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interactions over time, offering insights into the stability of the complex. pensoft.netresearchgate.net The integration of these computational approaches—molecular docking, QSAR, ADMET profiling, and MD simulations—creates a comprehensive framework for the design and optimization of novel therapeutic agents based on the this compound scaffold. nih.gov

Expanding Applications in Interdisciplinary Sciences

While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, their unique properties are leading to expanding applications in various interdisciplinary fields. chemimpex.com

One notable application is in the field of materials science, specifically as corrosion inhibitors for metals. nih.govnih.gov The presence of heteroatoms (nitrogen) and π-electrons in the triazole ring allows these molecules to adsorb onto metal surfaces, forming a protective film that inhibits corrosion. nih.gov Novel triazole derivatives have shown high inhibition efficiency for mild steel in acidic environments. nih.gov

In the area of coordination chemistry, 1,2,4-triazole-based ligands are utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). chemimpex.commdpi.com These materials have a wide range of potential applications, including gas storage, catalysis, and as sensors. The ability of the triazole ring to form stable complexes with metal ions is a key feature driving this research. chemimpex.com

Furthermore, derivatives of 1,2,4-triazole are being explored for their use in agrochemicals, such as fungicides and herbicides. chemimpex.com The biological activity of these compounds is not limited to human medicine, and they hold promise for the development of effective crop protection agents.

The versatility of the 1,2,4-triazole scaffold also extends to its use as a building block in the synthesis of organic fluorescent materials. researchgate.net The development of such materials has implications for various technologies, including organic light-emitting diodes (OLEDs) and bio-imaging.

The continued exploration of the chemical and physical properties of this compound and its derivatives is expected to uncover even more applications in diverse scientific and technological domains.

Q & A

Q. What are the common synthetic routes for preparing 2-[(1,2,4-Triazol-1-yl)methyl]aniline?

The synthesis typically involves nucleophilic substitution or cyclization reactions. A standard approach is reacting 2-aminobenzyl chloride with 1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) to form the triazolylmethyl linkage. Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields . For intermediates, column chromatography (silica gel, ethyl acetate/hexane) is often used for purification .

Q. How is this compound characterized using spectroscopic methods?

  • NMR : ¹H NMR confirms the aniline NH₂ (δ ~5.0 ppm, broad) and triazole proton signals (δ ~7.8–8.2 ppm).
  • MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (m/z ~160.18 for C₈H₈N₄).
  • HPLC : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What are the key reactivity patterns of this compound in substitution or coupling reactions?

The aniline NH₂ group undergoes diazotization for Sandmeyer reactions, while the triazole ring participates in nucleophilic aromatic substitution (e.g., with alkyl halides). Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) is feasible for functionalizing the aromatic ring .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. Molecular docking studies predict binding affinities for biological targets (e.g., fungal CYP51 enzymes), guiding structure-activity relationship (SAR) optimization .

Q. What strategies optimize crystallographic refinement for this compound using SHELX?

  • Data Collection : High-resolution (<1.0 Å) X-ray data minimizes refinement errors.
  • SHELXL Parameters : Use AFIX commands for constrained H-atom placement and ISOR to address anisotropic displacement of triazole rings.
  • Validation : Check R-factor convergence (<5%) and validate geometry with PLATON .

Q. How to resolve contradictions in reported synthetic yields or spectroscopic data?

Systematic variation of reaction conditions (solvent, temperature, catalyst loading) identifies optimal protocols. Comparative NMR studies under standardized conditions (e.g., DMSO-d₆, 400 MHz) reconcile spectral discrepancies. Cross-validate purity via elemental analysis .

Q. What advanced analytical methods address impurity profiling in this compound?

  • LC-MS/MS : Detects trace impurities (e.g., unreacted triazole or benzyl chloride derivatives).
  • 2D NMR (HSQC, HMBC) : Assigns signals for structurally similar byproducts.
  • X-ray Powder Diffraction (XRPD) : Differentiates polymorphic forms affecting bioavailability .

Q. How to design biological assays to assess its antifungal or anticancer activity?

  • In Vitro : Microdilution assays (CLSI M38/M44) determine MIC against Candida spp.
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY) tracks intracellular accumulation.
  • Mechanistic Studies : Western blotting evaluates inhibition of ergosterol biosynthesis (antifungal) or apoptosis markers (anticancer) .

Methodological Tables

Q. Table 1. Synthetic Conditions Comparison

MethodYield (%)Purity (HPLC)Key Reference
Conventional Alkylation65–75≥95%
Microwave-Assisted85–90≥98%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.